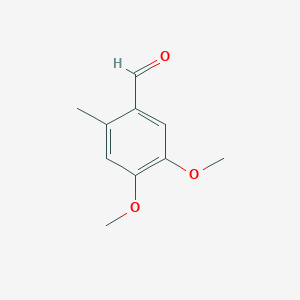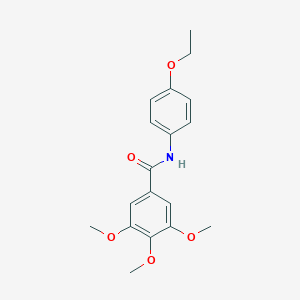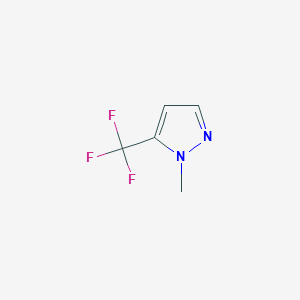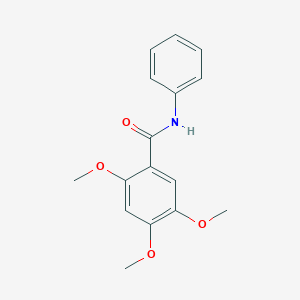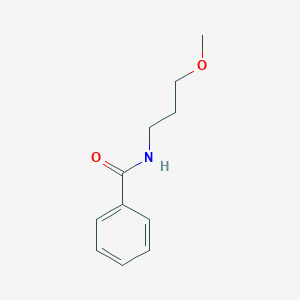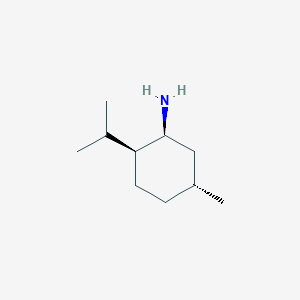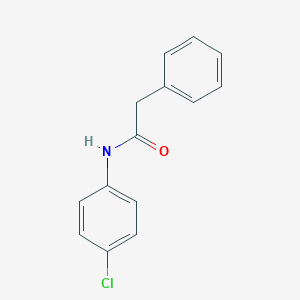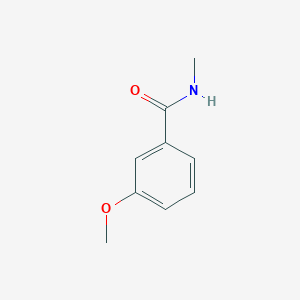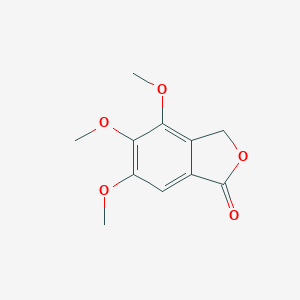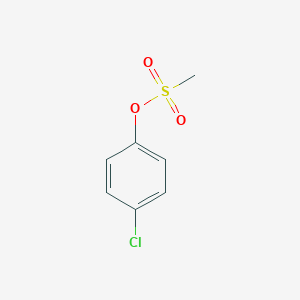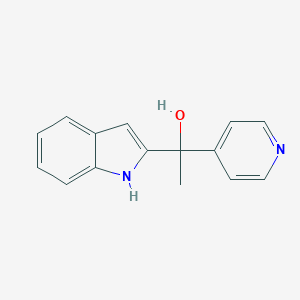
1-(1H-indol-2-yl)-1-pyridin-4-ylethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-indol-2-yl)-1-pyridin-4-ylethanol, also known as IPyE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. IPyE is a derivative of indole, a heterocyclic aromatic organic compound. The synthesis of IPyE involves the condensation of indole-2-carboxaldehyde with pyridine-4-carboxylic acid, followed by reduction using sodium borohydride.
Mechanism Of Action
The mechanism of action of 1-(1H-indol-2-yl)-1-pyridin-4-ylethanol is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer progression. 1-(1H-indol-2-yl)-1-pyridin-4-ylethanol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. It has also been shown to inhibit the activity of the protein kinase Akt, which is involved in cell survival and proliferation.
Biochemical And Physiological Effects
1-(1H-indol-2-yl)-1-pyridin-4-ylethanol has been shown to exhibit anti-inflammatory and anti-cancer effects in vitro and in vivo. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines, and to induce apoptosis in cancer cells. 1-(1H-indol-2-yl)-1-pyridin-4-ylethanol has also been shown to exhibit antioxidant properties, which may contribute to its anti-inflammatory effects.
Advantages And Limitations For Lab Experiments
One advantage of using 1-(1H-indol-2-yl)-1-pyridin-4-ylethanol in lab experiments is its ability to selectively inhibit the activity of certain enzymes and signaling pathways, which can help to elucidate their roles in disease processes. However, one limitation is that the mechanism of action of 1-(1H-indol-2-yl)-1-pyridin-4-ylethanol is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 1-(1H-indol-2-yl)-1-pyridin-4-ylethanol. One area of interest is the development of 1-(1H-indol-2-yl)-1-pyridin-4-ylethanol-based drugs for the treatment of inflammatory diseases and cancer. Another area of interest is the use of 1-(1H-indol-2-yl)-1-pyridin-4-ylethanol as a fluorescent probe for the detection of metal ions in biological systems. Further research is also needed to fully understand the mechanism of action of 1-(1H-indol-2-yl)-1-pyridin-4-ylethanol and its potential therapeutic applications.
Synthesis Methods
The synthesis of 1-(1H-indol-2-yl)-1-pyridin-4-ylethanol involves a multi-step process that begins with the condensation of indole-2-carboxaldehyde with pyridine-4-carboxylic acid in the presence of a base such as potassium carbonate. The resulting intermediate is then reduced using sodium borohydride to yield 1-(1H-indol-2-yl)-1-pyridin-4-ylethanol. The purity of the final product can be confirmed using spectroscopic techniques such as NMR and mass spectrometry.
Scientific Research Applications
1-(1H-indol-2-yl)-1-pyridin-4-ylethanol has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. 1-(1H-indol-2-yl)-1-pyridin-4-ylethanol has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
properties
CAS RN |
55950-05-5 |
|---|---|
Product Name |
1-(1H-indol-2-yl)-1-pyridin-4-ylethanol |
Molecular Formula |
C15H14N2O |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
1-(1H-indol-2-yl)-1-pyridin-4-ylethanol |
InChI |
InChI=1S/C15H14N2O/c1-15(18,12-6-8-16-9-7-12)14-10-11-4-2-3-5-13(11)17-14/h2-10,17-18H,1H3 |
InChI Key |
SLUGGHNQQAQXEJ-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=NC=C1)(C2=CC3=CC=CC=C3N2)O |
Canonical SMILES |
CC(C1=CC=NC=C1)(C2=CC3=CC=CC=C3N2)O |
Other CAS RN |
55950-05-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



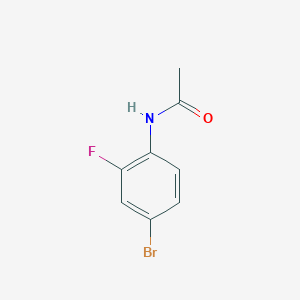
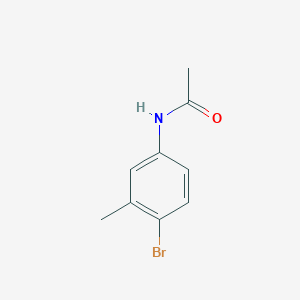
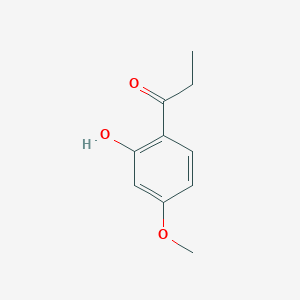
![Dimethyl 2-[(methylsulfonyl)amino]terephthalate](/img/structure/B184466.png)
